Lipophilicity (LogP): 1,2-Dichloro-1-propanol vs. 1,2-Dichloro-2-propanol
1,2-Dichloro-1-propanol demonstrates a quantifiably higher lipophilicity than its positional isomer 1,2-dichloro-2-propanol. This is a critical differentiator for applications involving liquid-liquid extraction, reverse-phase chromatography, or predicting membrane permeability. Specifically, the target compound has a computed LogP value that is higher than that of the comparator [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.3 [1]; LogP: 1.17 |
| Comparator Or Baseline | 1,2-Dichloro-2-propanol (CAS 52515-75-0): XLogP3-AA: 1.1 [2] |
| Quantified Difference | XLogP3-AA is higher by 0.2 units (1.3 vs 1.1) |
| Conditions | Computed property based on molecular structure (XLogP3 algorithm or similar). |
Why This Matters
This higher LogP value indicates that 1,2-dichloro-1-propanol is more hydrophobic, which will influence its retention time in reversed-phase HPLC and its distribution between aqueous and organic phases in extractions compared to its 1,2-dichloro-2-propanol isomer.
- [1] PubChem. (2025). Computed Descriptors for CID 183916: 1,2-Dichloro-1-propanol. National Library of Medicine. View Source
- [2] PubChem. (2025). Computed Descriptors for CID 19034568: 1,2-Dichloro-2-propanol. National Library of Medicine. View Source
